molecular formula C14H20N2O2 B066843 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- CAS No. 171011-10-2

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)-

Cat. No. B066843
M. Wt: 248.32 g/mol
InChI Key: ISYGCRPSLLZAFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- is a chemical compound that has been the focus of scientific research for its potential applications in various fields. This compound is also known as TAK-659 and is a kinase inhibitor that has been studied extensively for its therapeutic potential.

Mechanism Of Action

The mechanism of action of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- involves its ability to inhibit kinases. This inhibition results in the disruption of various cellular processes, leading to the potential therapeutic effects of this compound.

Biochemical And Physiological Effects

The biochemical and physiological effects of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- have been studied in various in vitro and in vivo models. This compound has been shown to have potential therapeutic effects in various diseases, including cancer, autoimmune disorders, and inflammatory diseases.

Advantages And Limitations For Lab Experiments

The advantages of using 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- in lab experiments include its potential therapeutic effects and its ability to inhibit kinases. However, the limitations of using this compound include its potential toxicity and the need for further research to fully understand its mechanism of action.

Future Directions

There are several future directions for the study of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)-. These include further research into its mechanism of action, its potential therapeutic applications, and its potential toxicity. Additionally, the development of new analogs of this compound may lead to the discovery of more potent and selective kinase inhibitors with improved therapeutic potential.

Synthesis Methods

The synthesis of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- involves a multi-step process that has been described in detail in scientific literature. The synthesis involves the use of various reagents and catalysts to produce the final product.

Scientific Research Applications

The scientific research application of 3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)- has been focused on its potential therapeutic applications. This compound has been studied for its ability to inhibit kinases, which are enzymes that play a critical role in various cellular processes.

properties

CAS RN

171011-10-2

Product Name

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)-

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

2-(2-methylpropoxy)-5,6,7,8-tetrahydroquinoline-3-carboxamide

InChI

InChI=1S/C14H20N2O2/c1-9(2)8-18-14-11(13(15)17)7-10-5-3-4-6-12(10)16-14/h7,9H,3-6,8H2,1-2H3,(H2,15,17)

InChI Key

ISYGCRPSLLZAFQ-UHFFFAOYSA-N

SMILES

CC(C)COC1=C(C=C2CCCCC2=N1)C(=O)N

Canonical SMILES

CC(C)COC1=C(C=C2CCCCC2=N1)C(=O)N

Other CAS RN

171011-10-2

synonyms

3-Quinolinecarboxamide, 5,6,7,8-tetrahydro-2-(2-methylpropoxy)-

Origin of Product

United States

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